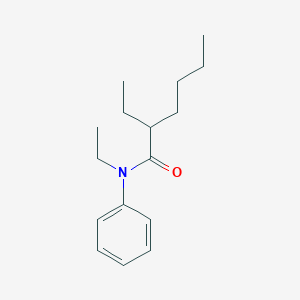
N,2-diethyl-N-phenylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-diethyl-N-phenylhexanamide, commonly known as DEET, is a synthetic insect repellent that has been widely used for over six decades. It was first developed by the United States Army in the 1940s as a means of protecting soldiers from insect-borne diseases. DEET is a colorless, oily liquid with a slightly sweet odor and is highly effective in repelling a wide range of insects, including mosquitoes, ticks, and fleas.
Mécanisme D'action
The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's ability to detect human scent. DEET may also act as a repellent by affecting the insect's feeding behavior or by causing irritation or toxicity.
Biochemical and Physiological Effects:
DEET has been shown to have a low toxicity profile and is generally considered safe for human use. However, it can cause skin irritation and allergic reactions in some individuals. DEET has been shown to be metabolized by the liver and excreted in the urine. It does not accumulate in the body over time.
Avantages Et Limitations Des Expériences En Laboratoire
DEET is a highly effective insect repellent that can be used in a wide range of laboratory experiments. It is relatively easy to synthesize and purify and is readily available. However, DEET can be expensive and may not be suitable for experiments that require large quantities of the compound.
Orientations Futures
Future research on DEET could focus on developing more effective and environmentally friendly insect repellents. There is also a need for more research on the long-term effects of DEET exposure on human health and the environment. Additionally, studies on the effects of DEET on non-target species and the potential for DEET resistance in insects could be explored. Finally, research on the use of DEET in combination with other insect repellents or insecticides could be investigated to determine if synergistic effects could be achieved.
Méthodes De Synthèse
DEET is synthesized through a multi-step process that involves the reaction of ethylbenzene with chloroacetyl chloride to form N-ethyl-N-phenylacetamide. This compound is then reacted with sodium ethoxide to form N-ethyl-N-phenylhexanamide, which is subsequently treated with diethylamine to produce DEET. The final product is purified through distillation and recrystallization.
Applications De Recherche Scientifique
DEET is widely used as an insect repellent and has been extensively studied for its effectiveness in repelling various insects. It has also been studied for its potential toxicity and safety for human use. DEET has been used in various scientific studies to investigate the effects of insect repellents on insect behavior, physiology, and ecology.
Propriétés
Nom du produit |
N,2-diethyl-N-phenylhexanamide |
|---|---|
Formule moléculaire |
C16H25NO |
Poids moléculaire |
247.38 g/mol |
Nom IUPAC |
N,2-diethyl-N-phenylhexanamide |
InChI |
InChI=1S/C16H25NO/c1-4-7-11-14(5-2)16(18)17(6-3)15-12-9-8-10-13-15/h8-10,12-14H,4-7,11H2,1-3H3 |
Clé InChI |
CEVWQUJTTFKYAT-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)N(CC)C1=CC=CC=C1 |
SMILES canonique |
CCCCC(CC)C(=O)N(CC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B263294.png)
![2-hydroxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B263296.png)


![Methyl 2-[(3-chlorobenzoyl)oxy]benzoate](/img/structure/B263306.png)


![[4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone](/img/structure/B263319.png)

![N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B263321.png)
![4-[(2-Cyclohexylethoxy)methyl]piperidine](/img/structure/B263324.png)
![Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B263327.png)
![N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B263328.png)
![Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B263340.png)